

# Application Notes and Protocols: Investigating SHEN26 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHEN26    |           |
| Cat. No.:            | B12372595 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SHEN26 is an orally administered investigational antiviral agent that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3] It is a prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of remdesivir.[2][4] SHEN26 has demonstrated potent preclinical activity against SARS-CoV-2 and has undergone Phase I and Phase II clinical trials for the treatment of mild-to-moderate COVID-19.[1][2][3][5][6][7] Clinical data suggests that SHEN26 is generally safe and well-tolerated, and it can significantly reduce viral load in patients, particularly at a 400 mg dose.[1][2][3]

The emergence of drug-resistant viral strains and the desire for more potent therapeutic regimens highlight the importance of exploring combination antiviral therapies.[8] Combining antiviral agents with different mechanisms of action can lead to synergistic or additive effects, enhancing viral suppression while potentially lowering the required dosage of individual drugs and reducing the risk of resistance.[8][9]

These application notes provide a framework for researchers to evaluate the efficacy of **SHEN26** in combination with other antiviral agents. As there are currently no publicly available data on the synergistic, additive, or antagonistic effects of **SHEN26** in combination with other



antivirals, the following protocols offer a foundational methodology for conducting such investigations.

# Mechanism of Action: SHEN26 as an RdRp Inhibitor

**SHEN26** is a nucleoside analog inhibitor.[10] As a prodrug, it is metabolized within the host cell to its active triphosphate form. This active form mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand by the viral RdRp enzyme.[10][11] The incorporation of the analog can lead to premature termination of the RNA chain or introduce mutations, thereby inhibiting viral replication.[10][11][12] The viral RdRp is a highly conserved enzyme among many RNA viruses and has no functional homolog in human cells, making it an attractive target for antiviral therapy with a potentially high therapeutic index.[13]

Mechanism of action for **SHEN26** as an RdRp inhibitor.

# Quantitative Data from SHEN26 Monotherapy Studies

The following tables summarize the available quantitative data from clinical trials of **SHEN26** as a monotherapy for COVID-19. These data can serve as a baseline for comparison when evaluating combination therapies.

Table 1: Efficacy of SHEN26 in Reducing Viral Load (Phase II Clinical Trial)[2][3]



| Treatment Group | N  | Mean Change from  Baseline in Viral p-value (vs.  Load (log10 Placebo)  copies/mL) ± SD |                 |
|-----------------|----|-----------------------------------------------------------------------------------------|-----------------|
| Day 3           |    |                                                                                         |                 |
| Placebo         | 24 | -1.93 ± 1.61                                                                            | -               |
| SHEN26 (200 mg) | 31 | -2.08 ± 1.64                                                                            | Not significant |
| SHEN26 (400 mg) | 24 | -2.99 ± 1.13                                                                            | 0.0119          |
| Day 5           |    |                                                                                         |                 |
| Placebo         | 24 | -3.12 ± 1.48                                                                            | -               |
| SHEN26 (200 mg) | 31 | -3.22 ± 1.31                                                                            | Not significant |
| SHEN26 (400 mg) | 24 | -4.33 ± 1.37                                                                            | 0.0120          |

Data extracted from a multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial in patients with mild-to-moderate COVID-19.[2][3]

# **Experimental Protocols for Combination Studies**

The following protocols provide a detailed methodology for assessing the interaction between **SHEN26** and other antiviral agents in both in vitro and in vivo settings.

# Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

The checkerboard assay is a standard method to evaluate the interactions between two antimicrobial or antiviral agents.[14]

Objective: To determine if the combination of **SHEN26** and another antiviral agent results in a synergistic, additive, indifferent, or antagonistic effect against a target virus (e.g., SARS-CoV-2).

Materials:



- · Target virus stock of known titer.
- Appropriate host cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2).
- Cell culture medium and supplements.
- SHEN26 and the second antiviral agent of interest.
- 96-well microtiter plates.
- Reagents for assessing viral-induced cytopathic effect (CPE) or viral replication (e.g., CellTiter-Glo, RT-qPCR).

#### Procedure:

- Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.
- Drug Dilution Preparation:
  - Prepare stock solutions of SHEN26 and the second antiviral agent (Agent B).
  - In a separate 96-well "drug plate," create a two-dimensional dilution matrix. Serially dilute
     SHEN26 along the y-axis (rows) and Agent B along the x-axis (columns). The concentrations should typically range from 4x to 1/8x the known 50% effective concentration (EC50) of each drug.
- Infection and Treatment:
  - Aspirate the culture medium from the seeded cell plate.
  - Transfer the drug combinations from the "drug plate" to the corresponding wells of the cell plate.
  - Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
  - Include control wells: cells only (no virus, no drug), virus-infected cells (no drug), and cells treated with each drug individually at each concentration.



- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE or viral replication in the virus control wells (e.g., 48-72 hours).
- · Quantification of Antiviral Effect:
  - Assess the antiviral effect by a suitable method. For CPE, a cell viability assay like CellTiter-Glo can be used.[8] Alternatively, viral RNA can be quantified from the supernatant using RT-qPCR.
- Data Analysis:
  - Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.
  - Determine the Fractional Inhibitory Concentration Index (FICI) for each combination that shows significant inhibition (e.g., ≥50%). The FICI is calculated as follows:
    - FIC of **SHEN26** = (EC50 of **SHEN26** in combination) / (EC50 of **SHEN26** alone)
    - FIC of Agent B = (EC50 of Agent B in combination) / (EC50 of Agent B alone)
    - FICI = FIC of SHEN26 + FIC of Agent B
  - Interpret the FICI values:
    - Synergy: FICI ≤ 0.5
    - Additive: 0.5 < FICI ≤ 1.0</p>
    - Indifference: 1.0 < FICI ≤ 4.0</p>
    - Antagonism: FICI > 4.0





Click to download full resolution via product page

Workflow for in vitro checkerboard synergy assay.



# Protocol 2: In Vivo Evaluation of Combination Therapy in a Mouse Model

This protocol outlines a general approach for assessing the in vivo efficacy of **SHEN26** in combination with another antiviral in a suitable mouse model (e.g., K18-hACE2 mice for SARS-CoV-2).[15]

Objective: To evaluate the in vivo efficacy of **SHEN26** combination therapy in reducing viral load, mitigating disease symptoms, and improving survival in a mouse model of viral infection.

#### Materials:

- Appropriate mouse model (e.g., K18-hACE2 transgenic mice).
- Mouse-adapted virus strain.
- **SHEN26** and the second antiviral agent, formulated for administration to mice (e.g., oral gavage, intraperitoneal injection).
- Biosafety level 3 (BSL-3) animal facility for pathogenic viruses like SARS-CoV-2.

#### Procedure:

- Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Group Allocation: Randomly assign mice to the following treatment groups (n=8-10 mice per group is recommended):
  - Group 1: Vehicle control
  - Group 2: SHEN26 monotherapy
  - Group 3: Agent B monotherapy
  - Group 4: SHEN26 + Agent B combination therapy



- Infection: Anesthetize the mice and infect them intranasally with a predetermined lethal or sublethal dose of the virus.
- Treatment Administration:
  - Begin treatment at a specified time point post-infection (e.g., 4 hours or 12 hours).
  - Administer the drugs and vehicle according to a predefined dosing schedule (e.g., once or twice daily) and route. The dosage should be based on prior pharmacokinetic and monotherapy efficacy studies.

#### Monitoring:

- Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and labored breathing.
- Record survival data daily.

#### • Endpoint Analysis:

- At a predetermined endpoint (e.g., day 4 or 5 post-infection), euthanize a subset of mice from each group.
- Collect tissues of interest (e.g., lungs, nasal turbinates).
- Quantify viral titers in the tissues using plaque assays or RT-qPCR.
- Process a portion of the tissues for histopathological analysis to assess tissue damage and inflammation.

#### Data Analysis:

- Compare the mean viral loads in the lungs and other tissues between the treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
- Analyze weight loss data over time.
- Compare survival curves using the log-rank (Mantel-Cox) test.



 Evaluate histopathology scores. A significant reduction in viral load, weight loss, and lung pathology, along with improved survival in the combination group compared to the monotherapy groups, would suggest a beneficial in vivo interaction.

# **Data Presentation**

All quantitative data from combination studies should be summarized in clearly structured tables for easy comparison. Below are template tables for presenting synergy data.

Table 2: Template for In Vitro Checkerboard Synergy Results

| <b>Combinat</b> ion          | SHEN26<br>EC50<br>(Alone) | Agent B<br>EC50<br>(Alone) | SHEN26<br>EC50 (in<br>Combo) | Agent B<br>EC50 (in<br>Combo) | FICI | Interactio<br>n |
|------------------------------|---------------------------|----------------------------|------------------------------|-------------------------------|------|-----------------|
| SHEN26 +<br>Remdesivir       | _                         |                            |                              |                               |      |                 |
| SHEN26 +<br>Favipiravir      | _                         |                            |                              |                               |      |                 |
| SHEN26 +<br>Molnupiravi<br>r |                           |                            |                              |                               |      |                 |
| SHEN26 +<br>Nirmatrelvir     | -                         |                            |                              |                               |      |                 |

Table 3: Template for In Vivo Combination Efficacy in a Mouse Model



| Treatment Group  | Mean Lung Viral<br>Titer (log10 PFU/g)<br>± SD | Mean % Weight<br>Change (Day 4) ±<br>SD | Survival Rate (%) |
|------------------|------------------------------------------------|-----------------------------------------|-------------------|
| Vehicle Control  |                                                |                                         |                   |
| SHEN26           | _                                              |                                         |                   |
| Agent B          | _                                              |                                         |                   |
| SHEN26 + Agent B | _                                              |                                         |                   |

### Conclusion

The investigation of **SHEN26** in combination with other antiviral agents is a logical next step in its development and could lead to more robust treatment options for viral diseases like COVID-19. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate these potential combination therapies. While awaiting direct experimental data, these methodologies provide a clear path forward for elucidating the full therapeutic potential of **SHEN26**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COVID-19 | Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]
- 4. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical

## Methodological & Application





trial | springermedizin.de [springermedizin.de]

- 5. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are RdRp inhibitors and how do they work? [synapse.patsnap.com]
- 12. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms [mdpi.com]
- 13. RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating SHEN26 in Combination with Other Antiviral Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#using-shen26-in-combination-with-other-antiviral-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com